(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrimidinetrione core substituted with a dichlorophenyl group and an indolylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a base to form the intermediate, which is then cyclized with barbituric acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanone
- 1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)propane-1,2-dione
- 1-(2,4-dichlorophenyl)-4-(1H-indol-3-yl)butane-1,3-dione
Uniqueness
(5Z)-1-(2,4-DICHLOROPHENYL)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and indolylmethylene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15Cl2N3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5Z)-1-(2,4-dichlorophenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-11-14(13-5-3-4-6-17(13)25(11)2)10-15-19(27)24-21(29)26(20(15)28)18-8-7-12(22)9-16(18)23/h3-10H,1-2H3,(H,24,27,29)/b15-10- |
InChI Key |
UGEHHLSPONDJSU-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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